

# physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid

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## Compound of Interest

Compound Name: **4-(1H-tetrazol-5-yl)benzoic acid**

Cat. No.: **B1296371**

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An In-depth Technical Guide to the Physicochemical Properties of **4-(1H-tetrazol-5-yl)benzoic Acid**

## Introduction

**4-(1H-tetrazol-5-yl)benzoic acid** (TBA) is a bifunctional organic compound featuring both a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, making TBA and its derivatives of significant interest in medicinal chemistry and drug development.<sup>[1]</sup> Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) also highlights its importance in materials science.<sup>[2][3][4]</sup> This document provides a comprehensive overview of the core physicochemical properties of TBA, detailed experimental protocols for their determination, and logical workflows relevant to its application.

## Core Physicochemical Properties

The fundamental properties of **4-(1H-tetrazol-5-yl)benzoic acid** are summarized below. These values are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	190.16 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	34114-12-0	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[8]</a>
Calculated XLogP3	0.7	<a href="#">[5]</a>
pKa	Two acidic protons (carboxylic acid and tetrazole NH). The pKa of the parent tetrazole ring in water is ~5.0. <a href="#">[9]</a> Specific experimental values for TBA require determination.	
Crystal Structure	The crystal structure of the monohydrate form has been determined. <a href="#">[3]</a> <a href="#">[10]</a>	

## Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of **4-(1H-tetrazol-5-yl)benzoic acid** are provided below.

### Synthesis via [2+3] Cycloaddition

The synthesis of **4-(1H-tetrazol-5-yl)benzoic acid** is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[\[3\]](#)[\[11\]](#)

- Objective: To synthesize **4-(1H-tetrazol-5-yl)benzoic acid** from 4-cyanobenzoic acid.
- Materials: 4-cyanobenzoic acid, sodium azide (NaN<sub>3</sub>), zinc bromide (ZnBr<sub>2</sub>) or another suitable Lewis acid catalyst, water, hydrochloric acid (for acidification).
- Procedure:

- Dissolve 4-cyanobenzoic acid in water.
- Add sodium azide and a catalytic amount of a Lewis acid (e.g.,  $ZnBr_2$ ).
- Reflux the reaction mixture under appropriate safety precautions for handling azides. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the solution with hydrochloric acid to precipitate the product.
- Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
- Recrystallization from a suitable solvent may be performed for further purification.

## Determination of Acidity Constant (pKa) via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of acidic or basic compounds.[\[12\]](#)

- Objective: To determine the pKa values of the carboxylic acid and tetrazole moieties.
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water or a suitable aqueous-organic solvent mixture, pH meter with a glass electrode, magnetic stirrer.
- Procedure:
  - Accurately weigh a sample of the compound and dissolve it in a known volume of solvent.
  - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
  - Immerse the pH electrode in the sample solution and begin stirring.
  - Add the standardized NaOH solution in small, precise increments using a burette.

- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence points, which are visible as sharp inflections in the titration curve (pH vs. volume of titrant).
- The pKa value is equal to the pH at the half-equivalence point for each acidic proton.

## Determination of Lipophilicity (LogP) via Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio.[\[13\]](#)

- Objective: To determine the octanol-water partition coefficient (LogP).
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, n-octanol (pre-saturated with water), water or a pH 7.4 buffer (pre-saturated with n-octanol), separation funnel, validated analytical method for quantification (e.g., HPLC-UV).
- Procedure:
  - Prepare a stock solution of the compound in the aqueous phase.
  - Add a known volume of this solution and an equal volume of the organic phase (n-octanol) to a separation funnel.
  - Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
  - Allow the two phases to separate completely.
  - Carefully collect samples from both the aqueous and organic layers.
  - Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[\[14\]](#)
  - Calculate LogP using the formula:  $\text{LogP} = \log_{10}(\text{[concentration in octanol]} / \text{[concentration in water]})$ .[\[13\]](#)

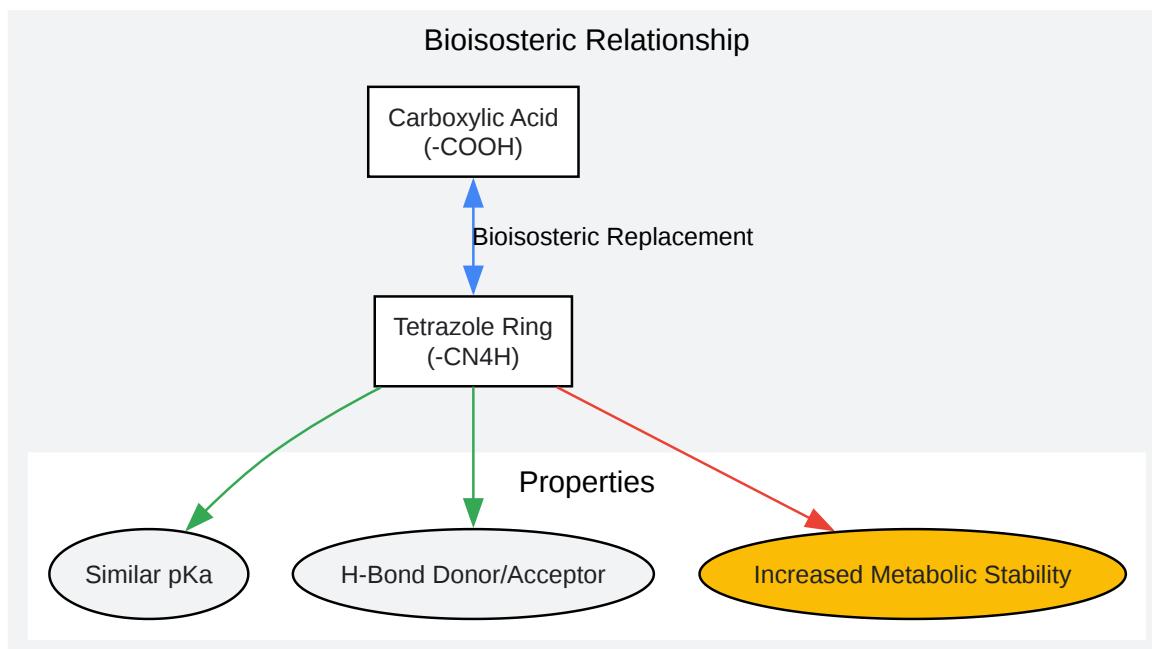
## Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH to form a saturated solution.[15]

- Objective: To determine the aqueous solubility of the compound.
- Materials: **4-(1H-tetrazol-5-yl)benzoic acid**, aqueous buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8), mechanical shaker or incubator, filtration apparatus (e.g., 0.45 µm syringe filters), validated analytical method for quantification (e.g., HPLC-UV).[15][16]
- Procedure:
  - Add an excess amount of the solid compound to vials containing the different aqueous buffers. This ensures a saturated solution is formed with undissolved solid remaining.[17]
  - Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 37 °C).[15]
  - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]
  - After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[16]
  - Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.[16]
  - The measured concentration represents the equilibrium solubility at that specific pH and temperature.

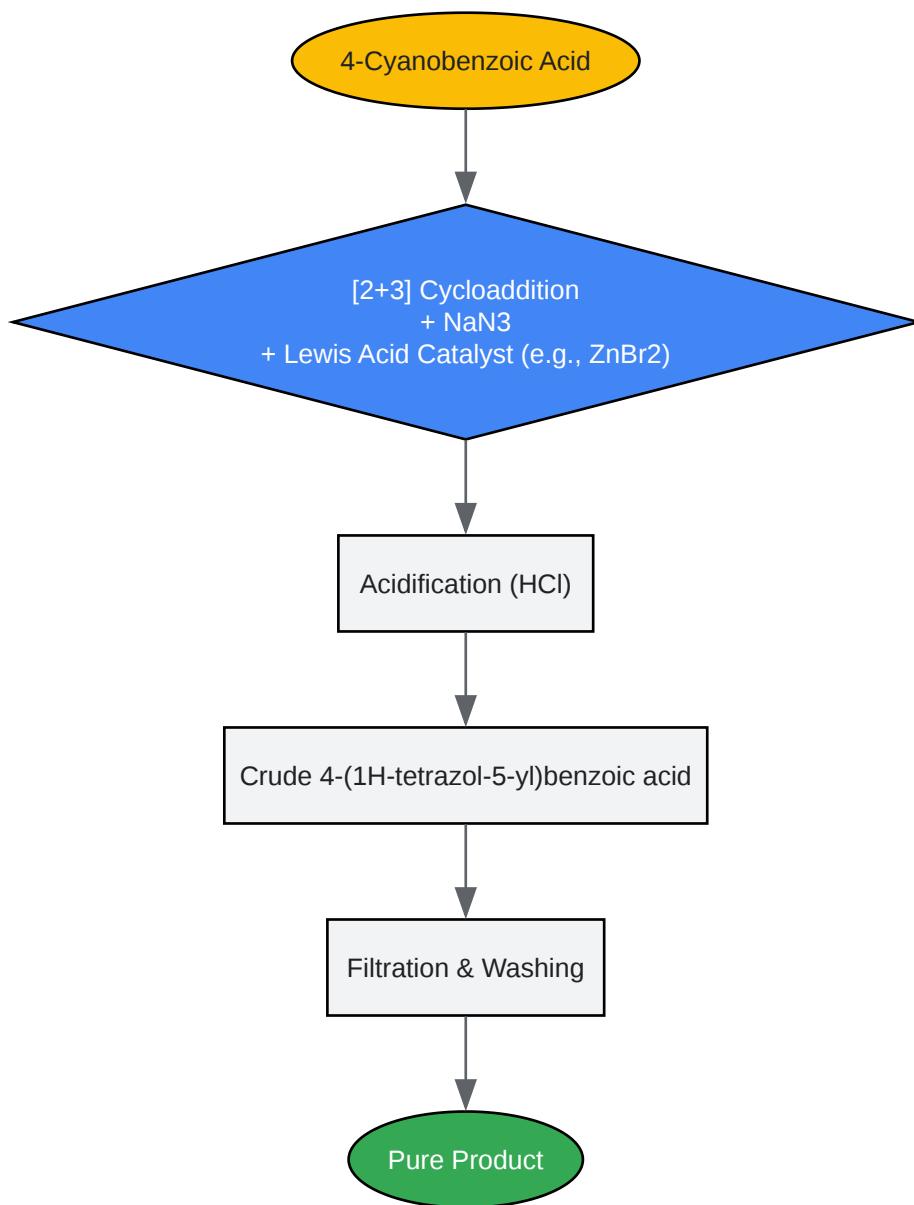
## Logical and Experimental Workflows

Visualizations of key logical relationships and experimental workflows provide a clear understanding of the context and application of **4-(1H-tetrazol-5-yl)benzoic acid**.



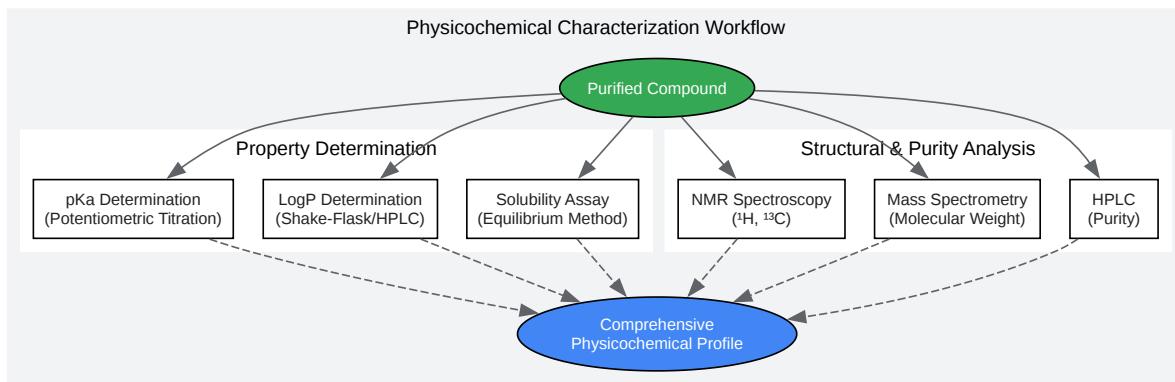
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Bioisosterism of Tetrazole and Carboxylic Acid.



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General Synthesis Workflow for **4-(1H-tetrazol-5-yl)benzoic acid**.



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Experimental Workflow for Physicochemical Characterization.

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